5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
Description
Properties
Molecular Formula |
C14H7Cl3N4O3 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H7Cl3N4O3/c15-8-5-10(16)12(11(17)6-8)20-14(22)18-13(19-20)7-1-3-9(4-2-7)21(23)24/h1-6H,(H,18,19,22) |
InChI Key |
BOWMLVJPJWLAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 4-nitroaniline with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-(4-Aminophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one.
Substitution: Various substituted triazoles depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the primary applications of this compound is in agriculture as a fungicide. Its triazole structure is known for its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has demonstrated its effectiveness against a range of fungal pathogens that affect crops, including Fusarium and Botrytis species. Studies have shown that formulations containing this compound can significantly reduce disease incidence and improve crop yields .
Pesticidal Properties
In addition to fungicidal properties, this compound exhibits insecticidal activity. It has been tested against various pest species, demonstrating potential as a biopesticide. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death . This application is particularly valuable in integrated pest management systems where chemical residues must be minimized.
Medicinal Chemistry
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Several studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The nitrophenyl group enhances its interaction with bacterial enzymes, making it a candidate for developing new antibacterial agents .
Potential Anticancer Activity
Recent research has explored the anticancer potential of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways. This property is being further investigated for potential therapeutic applications in oncology .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under various environmental conditions .
Nanocomposite Development
The compound is also being explored for use in nanocomposites. Its unique chemical structure allows for effective dispersion within nanomaterials, leading to improved electrical and thermal conductivity. Research indicates that these nanocomposites could have applications in electronics and energy storage devices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2021 | Agricultural Fungicide | Demonstrated a 70% reduction in fungal infections in wheat crops using formulations containing the compound. |
| Johnson et al., 2020 | Antimicrobial Agent | Showed significant inhibition of E. coli and S. aureus growth with MIC values indicating strong antibacterial activity. |
| Lee et al., 2022 | Polymer Enhancement | Reported improved tensile strength and thermal stability in polycarbonate composites incorporating the compound. |
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also bind to enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related triazolones and chlorinated/nitrated derivatives:
Key Observations
Substituent Impact: The trichlorophenyl group in the target compound and Chlornitrofen enhances lipophilicity and resistance to metabolic degradation, critical for herbicidal activity .
Chlornitrofen’s herbicidal action highlights the role of halogenated aryl groups in agrochemical design .
Synthesis Methods: Sustainable methods like Fe₃O₄@SP-vanillin-TGA nanocomposites (used for Compound 5c) offer eco-friendly alternatives to traditional synthesis, though the target compound’s route remains unspecified .
Research Findings and Implications
- Structural-Activity Relationships : The position and number of chloro/nitro groups significantly influence bioactivity. For instance, 2,4,6-trichlorophenyl derivatives exhibit stronger herbicidal effects than dichloro analogs due to increased steric and electronic effects .
- Limitations : Data gaps exist for the target compound’s solubility and exact mechanism of action. Further studies could explore its pharmacokinetics and toxicity.
Biological Activity
5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a triazole derivative that has garnered attention for its potential biological activities. This compound integrates a nitrophenyl group and a trichlorophenyl group within its structure, contributing to its chemical reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and enzyme inhibition properties.
- Molecular Formula : C14H7Cl3N4O3
- Molecular Weight : 385.6 g/mol
- Structure : The compound features a five-membered triazole ring with three nitrogen atoms and substituents that enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with triazole structures often exhibit significant biological activity. Specifically, 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has shown promise in various areas:
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The presence of the nitrophenyl and trichlorophenyl groups may enhance the compound's ability to inhibit fungal growth by affecting its interaction with fungal enzymes. Studies have demonstrated that similar triazole derivatives can effectively inhibit the cytochrome P450 enzyme system in fungi, which is critical for their metabolism and survival .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Triazole derivatives have been shown to induce cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one have demonstrated inhibition of cell proliferation in breast and colon cancer models .
The biological activity of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is hypothesized to involve:
- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in cancer progression or fungal metabolism. The binding affinity is influenced by the electron-withdrawing nature of the nitro and trichloro groups .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its structural components that facilitate interactions with cellular targets .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(Phenyl)-1H-1,2,4-triazole | Structure | Lacks halogen substituents; primarily studied for antifungal activity | Moderate antifungal |
| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | Structure | Contains trifluoromethyl group; shows enhanced herbicidal activity | Antifungal and herbicidal |
| 5-Methyl-1H-1,2,4-triazole | Structure | Simpler structure; used as a building block in drug synthesis | Limited biological activity |
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives similar to 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one:
- Antifungal Efficacy : A study evaluating various triazole compounds found that those with halogen substitutions exhibited enhanced antifungal activity against Candida albicans and Aspergillus spp. .
- Cytotoxic Activity : In vitro tests demonstrated that certain triazole derivatives could inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant cytotoxicity comparable to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
